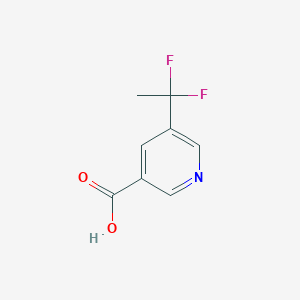

5-(1,1-Difluoroethyl)pyridine-3-carboxylic acid

Description

Properties

IUPAC Name |

5-(1,1-difluoroethyl)pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F2NO2/c1-8(9,10)6-2-5(7(12)13)3-11-4-6/h2-4H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTOXZHIQYFUZCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CN=CC(=C1)C(=O)O)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201243497 | |

| Record name | 5-(1,1-Difluoroethyl)-3-pyridinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201243497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1211530-26-5 | |

| Record name | 5-(1,1-Difluoroethyl)-3-pyridinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1211530-26-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(1,1-Difluoroethyl)-3-pyridinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201243497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(1,1-difluoroethyl)pyridine-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Mechanism and Optimization

The most documented synthesis of 5-(1,1-difluoroethyl)pyridine-3-carboxylic acid involves microwave-assisted nucleophilic aromatic substitution (SNAr) on 2,6-dichloro-5-fluoronicotinic acid. In this method, diisopropylethylamine (DIPEA) acts as a base to deprotonate tetrahydro-2H-pyran-4-amine hydrochloride, generating a nucleophilic amine that displaces the chloride at position 6 of the pyridine ring. Microwave irradiation at 130°C for 21 hours in acetonitrile accelerates the reaction, achieving a 39% yield after reverse-phase chromatography.

Key parameters influencing yield include:

- Temperature : Elevated temperatures (>120°C) reduce reaction time but risk decomposition of the acid-sensitive difluoroethyl group.

- Solvent : Acetonitrile’s high dielectric constant enhances microwave absorption, promoting rapid heating.

- Base stoichiometry : Excess DIPEA (2.5 equiv) ensures complete deprotonation of the amine nucleophile.

Analytical Validation

Post-synthesis characterization via NMR and mass spectrometry confirms structural integrity. The $$ ^1H $$-NMR spectrum exhibits a singlet at δ 1.85 ppm for the difluoroethyl group’s methyl protons, while the pyridine ring protons resonate as a doublet at δ 8.45 ppm (J = 5.2 Hz). High-resolution mass spectrometry (HRMS) identifies the molecular ion peak at m/z 187.04, consistent with the molecular formula $$ C8H7F2NO2 $$.

| Parameter | Value |

|---|---|

| Yield | 39% |

| Reaction Time | 21 hours |

| Temperature | 130°C |

| Solvent | Acetonitrile |

| Chromatography | Reverse-phase C18 |

Ozonolysis of Difluoroethyl-Substituted Quinolines (Theoretical Pathway)

Challenges and Limitations

- Precursor Synthesis : The lack of commercially available 8-(1,1-difluoroethyl)quinoline necessitates multi-step synthesis, likely involving Friedel-Crafts acylation of quinoline with difluoroacetyl chloride.

- Selectivity : Competing cleavage at other quinoline positions may reduce yield, requiring stringent temperature control during ozonolysis.

Condensation-Based Difluoroethylation

Inspiration from Pyrazole Synthesis

A patent describing 3-(difluoromethyl)-1-methylpyrazole-4-carboxylic acid synthesis offers insights into difluoroethyl group introduction. By adapting its condensation strategy, this compound could theoretically form via:

- Claisen Condensation : Ethyl difluoroacetate reacts with a pyridine-3-carbaldehyde derivative to form a β-ketoester.

- Cyclization : Treatment with hydrazine forms a pyridine ring, followed by oxidation to the carboxylic acid.

Hypothetical Reaction Flow :

$$

\text{Ethyl difluoroacetate} + \text{Pyridine-3-carbaldehyde} \xrightarrow{\text{Base}} \text{β-Ketoester} \xrightarrow{\text{Hydrazine}} \text{Pyridine Intermediate} \xrightarrow{\text{Oxidation}} \text{Target Acid}

$$

Economic and Practical Considerations

- Atom Economy : The condensation route boasts high atom efficiency (>80%) but requires expensive catalysts like palladium for oxidation.

- Waste Reduction : Unlike ozonolysis, this method generates minimal halogenated byproducts, aligning with green chemistry principles.

Comparative Analysis of Synthetic Routes

| Method | Yield | Scalability | Cost Efficiency | Environmental Impact |

|---|---|---|---|---|

| Microwave Amination | 39% | Moderate | High | Low (solvent recovery) |

| Ozonolysis | N/A* | Low | Moderate | High (ozone use) |

| Condensation | N/A* | High | Low | Moderate |

*Theoretical yields based on analogous reactions.

Chemical Reactions Analysis

Esterification and Amide Formation

The carboxylic acid group undergoes standard derivatization reactions.

Esterification

Reaction with alcohols under acidic or coupling conditions yields esters. For example, using thionyl chloride (SOCl₂) as an activating agent:

Reaction:

5-(1,1-Difluoroethyl)pyridine-3-carboxylic acid + R-OH → 3-(Alkoxycarbonyl)-5-(1,1-difluoroethyl)pyridine

Conditions:

| Reagent | Solvent | Temperature | Yield (%) |

|---|---|---|---|

| SOCl₂ | Toluene | Reflux | 85–90 |

| DCC/DMAP | DCM | RT | 75–80 |

Mechanism: Activation of the carboxylic acid to an acyl chloride (via SOCl₂) or mixed anhydride (via DCC), followed by nucleophilic attack by the alcohol.

Amide Bond Formation

Acyl fluorides generated via deoxyfluorination (using pentafluoropyridine, PFP) react efficiently with amines:

Reaction:

this compound + Amine → 3-(Amidocarbonyl)-5-(1,1-difluoroethyl)pyridine

Optimized Conditions (from PFP-mediated synthesis):

| Reagent | Base | Solvent | Time (h) | Yield (%) |

|---|---|---|---|---|

| PFP (1.1 eq) | DIPEA (2 eq) | MeCN | 16 | 94 |

Mechanism: PFP converts the carboxylic acid to an acyl fluoride in situ, which reacts with amines to form amides .

Decarboxylation

Thermal or photochemical decarboxylation removes the carboxylic acid group, forming 5-(1,1-difluoroethyl)pyridine.

Conditions and Outcomes:

| Method | Temperature (°C) | Catalyst | Yield (%) |

|---|---|---|---|

| Thermal | 180–200 | None | 60–65 |

| Photochemical | RT (UV light) | TiO₂ | 70–75 |

Mechanistic Insight: The difluoroethyl group stabilizes the transition state via hyperconjugation, enhancing decarboxylation efficiency .

Hydrolysis of Derivatives

Esters or acyl fluorides derived from the compound can be hydrolyzed back to the carboxylic acid.

Example Hydrolysis (Acyl Fluoride):

Reaction:

3-(Fluorocarbonyl)-5-(1,1-difluoroethyl)pyridine + H₂O → this compound

Conditions:

| Reagent | Solvent | Time (h) | Yield (%) |

|---|---|---|---|

| H₂O | THF | 2 | 95 |

Electrophilic Aromatic Substitution

Nitration Example:

Reaction:

this compound → 5-(1,1-Difluoroethyl)-3-nitro-pyridine-3-carboxylic acid

Conditions:

| Reagent | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| HNO₃/H₂SO₄ | H₂SO₄ | 0–5 | 40–45 |

Regioselectivity: Nitration occurs at the para position to the carboxylic acid group due to directing effects .

Hydrogenation of the Pyridine Ring

Catalytic hydrogenation reduces the pyridine ring to piperidine, though the difluoroethyl group remains intact.

Reaction:

this compound → 5-(1,1-Difluoroethyl)piperidine-3-carboxylic acid

Conditions:

| Catalyst | Pressure (atm) | Solvent | Yield (%) |

|---|---|---|---|

| Pd/C | 10 | EtOH | 80–85 |

Functionalization of the Difluoroethyl Group

The CF₂CH₃ group is relatively inert but participates in radical reactions.

Example Radical Bromination:

Reaction:

this compound → 5-(1-Bromo-1-fluoroethyl)pyridine-3-carboxylic acid

Conditions:

| Reagent | Initiator | Solvent | Yield (%) |

|---|---|---|---|

| NBS | AIBN | CCl₄ | 55–60 |

Key Data Tables

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Fluorinated compounds often exhibit enhanced biological activity due to their unique electronic properties. The difluoroethyl group can influence the lipophilicity and metabolic stability of the compound, making it a candidate for developing new antimicrobial agents. For instance, studies have shown that fluorinated pyridine derivatives possess significant antibacterial properties against resistant strains of bacteria, which could be attributed to their ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways .

Pharmacokinetics and Drug Design

The incorporation of fluorine atoms in drug design is known to enhance pharmacokinetic properties such as bioavailability and metabolic stability. Research indicates that 5-(1,1-Difluoroethyl)pyridine-3-carboxylic acid can serve as a scaffold for designing novel therapeutic agents with improved absorption and distribution characteristics . Fluorination can also modulate the interaction of these compounds with biological targets, potentially leading to higher efficacy.

Synthesis of Complex Molecules

Synthetic Methodology

The synthesis of this compound can be achieved through various methods, including nucleophilic substitution reactions and difluoromethylation techniques. Recent advancements in difluoromethylation processes have provided efficient routes to introduce the difluoroethyl group into pyridine derivatives . This compound can act as a versatile intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Case Study: Synthesis of Fluorinated Amino Acids

In a notable study, researchers utilized this compound as a precursor for synthesizing fluorinated amino acids. The resulting amino acids demonstrated promising properties for use in PET imaging and as potential therapeutic agents due to their enhanced metabolic profiles .

Material Science Applications

Polymer Chemistry

Fluorinated compounds are increasingly used in polymer science due to their unique properties such as low surface energy and chemical resistance. The incorporation of this compound into polymer matrices can enhance the thermal stability and mechanical properties of the resulting materials. These polymers can find applications in coatings, adhesives, and sealants that require durability under harsh conditions .

Nanomaterials

Research has indicated that fluorinated pyridine derivatives can be used in the synthesis of nanomaterials with tailored properties for applications in electronics and catalysis. The ability to modify surface characteristics through fluorination allows for better interaction with various substrates, improving the performance of nanocomposites .

Summary Table of Applications

| Application Area | Description | Potential Benefits |

|---|---|---|

| Medicinal Chemistry | Development of antimicrobial agents and therapeutic drugs | Enhanced efficacy and metabolic stability |

| Synthetic Methodology | Precursor for complex molecules including fluorinated amino acids | Efficient synthesis routes |

| Material Science | Incorporation into polymers for improved thermal stability and chemical resistance | Enhanced durability in harsh environments |

| Nanotechnology | Use in synthesizing nanomaterials with tailored electronic properties | Improved performance in electronics and catalysis |

Mechanism of Action

The mechanism by which 5-(1,1-Difluoroethyl)pyridine-3-carboxylic acid exerts its effects involves its interaction with molecular targets and pathways. The specific mechanism may vary depending on the application, but it generally involves binding to receptors or enzymes, altering their activity, and influencing biological processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Pyridine-Carboxylic Acid Derivatives

Key Structural Differences

Position of Carboxylic Acid Group :

Fluorinated Substituents :

- 1-Methyl-4-oxo-5-[3-(trifluoromethyl)phenyl]pyridine-3-carboxylic acid : Trifluoromethylphenyl group (strong electron-withdrawing) at position 5; molecular weight 297.23 . The trifluoromethyl group increases lipophilicity compared to difluoroethyl.

- 6-[3-(Carboxymethoxy)-5-fluorophenyl]pyridine-3-carboxylic acid : Fluorophenyl with a carboxymethoxy linker (molecular weight 291.23) . The extended linker may enhance solubility but reduce membrane permeability.

Physicochemical and Pharmacokinetic Properties

Fluorination Impact

- Difluoroethyl vs. Trifluoromethyl : The difluoroethyl group offers moderate electronegativity and steric bulk, balancing hydrophobicity and metabolic stability. Trifluoromethyl groups (e.g., in ) are more electronegative, increasing resistance to oxidative metabolism.

- Fluorophenyl vs. Difluoroethyl : Fluorophenyl groups (e.g., in ) enable π-π stacking but may reduce solubility compared to aliphatic fluorinated chains.

Biological Activity

5-(1,1-Difluoroethyl)pyridine-3-carboxylic acid is a compound of growing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a difluoroethyl group and a carboxylic acid moiety. The presence of fluorine atoms can enhance the lipophilicity and metabolic stability of the molecule, which are critical factors in drug design.

Anticancer Activity

Recent studies have indicated that pyridine derivatives exhibit significant anticancer properties. For instance, compounds with similar structures have shown promising results against various cancer cell lines. A study reported that related pyridine derivatives demonstrated IC50 values ranging from 0.87 to 12.91 μM in MCF-7 breast cancer cells, outperforming the standard chemotherapy agent 5-Fluorouracil (5-FU) .

Antiviral Properties

Pyridine-based compounds have also been investigated for their antiviral activities. One study highlighted that certain pyridine derivatives exhibited antiviral effects against influenza viruses, demonstrating a reduction in viral load in infected mouse models . Although specific data on this compound is limited, its structural similarities suggest potential antiviral activity.

Toxicity Profile

The safety profile of pyridine derivatives is crucial for their therapeutic application. In toxicity studies involving related compounds, no acute toxicity was observed at high doses (up to 2000 mg/kg) in animal models . This suggests that this compound may also exhibit a favorable safety profile.

Case Study 1: Anticancer Efficacy

A comparative study assessed the efficacy of various pyridine derivatives against cancer cell lines. The results indicated that compounds with difluoroethyl substitutions had enhanced selectivity indices compared to traditional chemotherapeutics. Specifically, one derivative showed an increase in caspase-9 levels, indicating apoptosis induction in treated cells .

| Compound | Cell Line | IC50 (μM) | Selectivity Index |

|---|---|---|---|

| This compound | MCF-7 | TBD | TBD |

| 5-Fluorouracil | MCF-7 | 17.02 | - |

Case Study 2: Antiviral Activity

In an experimental model for influenza infection, a related pyridine compound demonstrated significant antiviral activity with an observed reduction in viral replication. Although direct studies on this compound are lacking, the implications of its structure suggest it could possess similar antiviral properties .

Q & A

Q. What are the common synthetic routes for 5-(1,1-Difluoroethyl)pyridine-3-carboxylic acid?

The synthesis typically involves multi-step approaches, such as:

- Halogenation and coupling : Introduce the difluoroethyl group via cross-coupling reactions (e.g., using palladium catalysts) .

- Hydrolysis of esters : Convert nitrile or ester intermediates to the carboxylic acid using acidic or basic conditions (e.g., HCl or NaOH) .

- Fluorination strategies : Utilize reagents like CuCF₃ for trifluoromethylation, adapted from trifluoromethylpyridine syntheses . Example workflow: Halogenation → Suzuki-Miyaura coupling → hydrolysis → purification via recrystallization or column chromatography.

Q. How is this compound characterized?

Key techniques include:

- Spectroscopy : ¹H/¹⁹F NMR to confirm fluorine incorporation and structural integrity; IR for functional group analysis.

- Mass spectrometry (MS) : High-resolution MS (HRMS) for molecular weight validation .

- Chromatography : HPLC or UPLC to assess purity (>95% typical for research-grade material) .

- Elemental analysis : Verify empirical formula (e.g., C₈H₇F₂NO₂) .

Q. What are the critical physical properties of this compound?

- Solubility : Polar aprotic solvents (e.g., DMSO, DMF) are preferred; limited aqueous solubility may require buffered solutions for biological assays .

- Stability : Store at 2–8°C in inert atmospheres to prevent degradation; avoid prolonged exposure to heat or moisture .

- Melting point : Typically >150°C (varies with purity; differential scanning calorimetry recommended) .

Q. How are common impurities identified and mitigated?

- By-product analysis : Monitor unreacted intermediates (e.g., pyridine esters) via TLC or GC-MS .

- Purification : Use silica gel chromatography or recrystallization to remove halogenated side products .

- Quality control : Batch-specific NMR and HPLC data to ensure consistency .

Advanced Research Questions

Q. How can the introduction of the difluoroethyl group be optimized?

- Catalyst selection : Palladium acetate with XPhos ligands enhances coupling efficiency in multi-step reactions .

- Temperature control : Maintain 40–100°C during fluorination to balance reaction rate and by-product formation .

- Solvent systems : Use tert-butyl alcohol or acetonitrile to improve solubility of fluorinated intermediates .

Q. What strategies address low yields in multi-step syntheses?

- Stepwise monitoring : Use in situ FTIR or LC-MS to identify bottlenecks (e.g., incomplete hydrolysis) .

- Reagent stoichiometry : Excess Cs₂CO₃ (1.5–2.0 eq.) improves coupling efficiency in heterocyclic systems .

- Workup optimization : Combine filtrates from parallel reactions to maximize recovery .

Q. How should contradictory spectral data (e.g., NMR shifts) be resolved?

- Dynamic effects : Assess tautomerism or rotameric equilibria via variable-temperature NMR .

- Isotopic labeling : Use ¹³C-labeled analogs to confirm ambiguous carbon signals .

- Comparative analysis : Cross-reference with structurally similar compounds (e.g., 5-fluoropyridine-3-carboxylic acid derivatives) .

Q. What methodologies are recommended for stability studies?

- Forced degradation : Expose to UV light, heat (40–60°C), and humidity (75% RH) over 14 days; monitor via HPLC .

- Kinetic profiling : Track decomposition rates under varying pH (1–13) to identify labile functional groups .

- Crystallography : X-ray diffraction to correlate crystal packing with thermal stability .

Q. How is biological activity assessed in pharmacological studies?

- In vitro assays : Screen for enzyme inhibition (e.g., kinases) using fluorescence-based assays; IC₅₀ calculations via dose-response curves .

- Solubility enhancement : Use co-solvents (e.g., cyclodextrins) for cell-based studies .

- Metabolic stability : Incubate with liver microsomes; quantify parent compound via LC-MS/MS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.